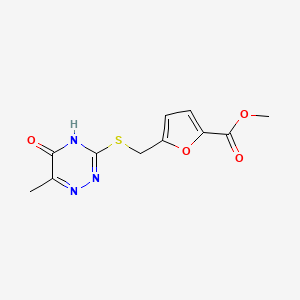

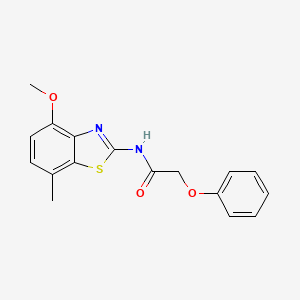

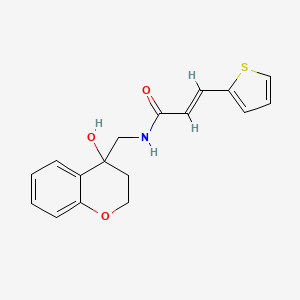

N-((5-benzoylthiophen-2-yl)methyl)cyclohex-3-enecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as is common for other complex organic molecules .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiophene derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups .科学的研究の応用

Enantioselective Photocyclization

N-((5-Benzoylthiophen-2-yl)methyl)cyclohex-3-enecarboxamide is involved in photocyclization reactions. In a study on enantioselective photocyclization of acrylanilides and N-ethyl-N-methylbenzoylformamide in inclusion crystals, it was found that compounds like cyclohex-1-enecarboic acid methyl-phenyl-amide demonstrated high stereo- and enantioselectivities due to their chiral conformations in a clathrate crystalline environment (Ohba et al., 2000).

Acyl Migration in Organic Synthesis

The compound is relevant in the synthesis of enamides and isoquinolones. A study reported that tertiary α-azidyl phenyl ketones could be transformed into enamides by treatment with FeBr2 at elevated temperature. This process involved 1,2-benzoyl migration from α-carbon to the nitrogen atom, providing a convenient approach for the synthesis of related compounds (Yang et al., 2018).

Photoinitiated Polymerization

The compound's structure is conducive to polymerization studies. In research on photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives, a similar disk-shaped molecule was used to form a columnar stack in cyclohexane, which was then polymerized using UV light (Masuda et al., 2003).

Synthesis and Anticancer Evaluation

Compounds structurally related to this compound have been evaluated for anticancer properties. A series of substituted benzamides were synthesized and tested against various cancer cell lines, exhibiting moderate to excellent anticancer activity (Ravinaik et al., 2021).

Copper-Catalyzed Reactions

The compound's structural framework is significant in copper-catalyzed intermolecular amidation and imidation of unactivated alkanes. A study demonstrated that reactions involving similar compounds with simple amides and imides lead to functionalization at secondary C–H bonds, indicating a potential pathway for N-alkyl product formation (Tran et al., 2014).

作用機序

特性

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c21-18(14-7-3-1-4-8-14)17-12-11-16(23-17)13-20-19(22)15-9-5-2-6-10-15/h1-5,7-8,11-12,15H,6,9-10,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAZBRWNAOSPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2467024.png)

![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)

![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)

![N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2467029.png)